4-((Chlorosulfonyl)methyl)benzoic acid
CAS No.: 92614-57-8
Cat. No.: VC5475270
Molecular Formula: C8H7ClO4S
Molecular Weight: 234.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92614-57-8 |
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Molecular Formula | C8H7ClO4S |
Molecular Weight | 234.65 |
IUPAC Name | 4-(chlorosulfonylmethyl)benzoic acid |
Standard InChI | InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) |
Standard InChI Key | DAGYFDUEPISFBZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CS(=O)(=O)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-(Chlorosulfonyl)benzoic acid (IUPAC name: 4-(chlorosulfonyl)benzoic acid) is a monosubstituted benzoic acid featuring a chlorosulfonyl (-SO₂Cl) group at the para position relative to the carboxylic acid functionality. Its molecular formula is C₇H₅ClO₄S, with a molecular weight of 220.630 g/mol . The compound crystallizes as a white to off-white solid with a melting point of 230°C and a boiling point of 379.1±25.0°C at atmospheric pressure .
Table 1: Physicochemical Properties of 4-(Chlorosulfonyl)benzoic Acid
The compound’s structure enables dual reactivity: the carboxylic acid group participates in salt formation or esterification, while the chlorosulfonyl moiety serves as a leaving group in nucleophilic substitution reactions .
Synthesis and Manufacturing
Industrial Synthesis Pathways
A patented method for synthesizing structurally related chlorosulfonyl benzoic acids involves the high-pressure oxidation of 2-chloro-4-thiamphenicol toluene :
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Reaction Setup:
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Oxidation and Workup:
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Purification:
This method achieves yields of 65–85%, depending on reaction temperature and catalyst loading .
Applications in Chemical Industries
Herbicide Intermediate
4-(Chlorosulfonyl)benzoic acid is a key precursor in synthesizing 2-(2-chloro-4-methylsulfonylbenzoyl)hydroresorcinol, a potent cornfield herbicide . The chlorosulfonyl group facilitates sulfonamide bond formation with hydroresorcinol derivatives, enhancing herbicidal activity against broadleaf weeds .
Pharmaceutical Development
While not directly cited in the provided search results, structural analogs such as 4-(chlorosulfonyl)benzoic acid methyl ester (CAS 69812-51-7) are utilized in medicinal chemistry for:
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